5-Fluorotryptophan
5-Fluorotryptophan
5-fluorotryptophan is a non-proteinogenic alpha-amino acid that is tryptophan in which the hydrogen at position 5 on the indole ring is replaced by a fluoro group. It is a tryptophan derivative, an organofluorine compound and a non-proteinogenic alpha-amino acid.
Brand Name:
Vulcanchem
CAS No.:
154-08-5
VCID:
VC21540477
InChI:
InChI=1S/C11H11FN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)
SMILES:
C1=CC2=C(C=C1F)C(=CN2)CC(C(=O)O)N
Molecular Formula:
C11H11FN2O2
Molecular Weight:
222,22 g/mole
5-Fluorotryptophan
CAS No.: 154-08-5
VCID: VC21540477
Molecular Formula: C11H11FN2O2
Molecular Weight: 222,22 g/mole
* For research use only. Not for human or veterinary use.

Description | 5-fluorotryptophan is a non-proteinogenic alpha-amino acid that is tryptophan in which the hydrogen at position 5 on the indole ring is replaced by a fluoro group. It is a tryptophan derivative, an organofluorine compound and a non-proteinogenic alpha-amino acid. |
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CAS No. | 154-08-5 |
Product Name | 5-Fluorotryptophan |
Molecular Formula | C11H11FN2O2 |
Molecular Weight | 222,22 g/mole |
IUPAC Name | 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid |
Standard InChI | InChI=1S/C11H11FN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16) |
Standard InChIKey | INPQIVHQSQUEAJ-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1F)C(=CN2)CC(C(=O)O)N |
Canonical SMILES | C1=CC2=C(C=C1F)C(=CN2)CC(C(=O)[O-])[NH3+] |
Synonyms | 5-Fluoro-dl-tryptophan;5-FLUOROTRYPTOPHAN;DL-5-Fluorotryptophan;154-08-5;Tryptophan,5-fluoro-;5-fluoro-d,l-tryptophan;2-amino-3-(5-fluoro-1H-indol-3-yl)propanoicacid;Tryptophan,5-fluoro-,DL-;INPQIVHQSQUEAJ-UHFFFAOYSA-N;EINECS205-822-5;BRN0022753;343-91-9;2-amino-3-(5-fluoroindol-3-yl)propanoicacid;h-dl-trp(5-f)-oh;AC1L1TCM;DL-Tryptophan,5-fluoro-;F0896_SIGMA;SCHEMBL125000;(R)-2-AMINO-3-(5-FLUORO-1H-INDOL-3-YL)-PROPIONICACID;47570_FLUKA;CHEBI:77837;CTK8F6844;NSC9363;MolPort-000-141-381;NSC-9363 |
Reference | Pless et al. Contributions of counter-charge in a potassium channel voltage-sensor domain. Nature Chemical Biology, doi: 10.1038/nchembio.622, published online 24 July 2011 http://www.nature.com/naturechemicalbiology |
PubChem Compound | 9577 |
Last Modified | Aug 15 2023 |
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